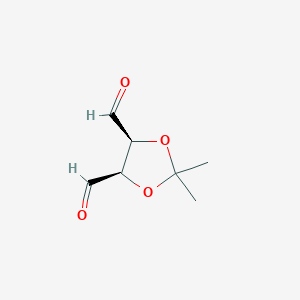
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) is a chiral compound that belongs to the family of dioxolanes. This compound is characterized by its two aldehyde functional groups and its dioxolane ring structure. It is often used in organic synthesis due to its unique stereochemistry and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) typically involves the reaction of a suitable diol with an aldehyde under acidic conditions to form the dioxolane ring. One common method involves the use of 2,2-dimethyl-1,3-propanediol and an aldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Various substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) involves its reactivity with nucleophiles and electrophiles due to the presence of aldehyde groups. The compound can form stable intermediates with various biological molecules, influencing biochemical pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,5S)-4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
- (4R,5S)-4,5-Dimethyl-1,3-dioxolane-4,5-diyl bis(diphenylmethanol)
- (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Uniqueness
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) is unique due to its specific stereochemistry and the presence of two reactive aldehyde groups. This makes it a valuable intermediate in asymmetric synthesis and a versatile reagent in organic chemistry.
Propiedades
Número CAS |
146566-82-7 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbaldehyde |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(3-8)6(4-9)11-7/h3-6H,1-2H3/t5-,6+ |
Clave InChI |
HZJHBGXHOJVFGH-OLQVQODUSA-N |
SMILES |
CC1(OC(C(O1)C=O)C=O)C |
SMILES isomérico |
CC1(O[C@@H]([C@@H](O1)C=O)C=O)C |
SMILES canónico |
CC1(OC(C(O1)C=O)C=O)C |
Sinónimos |
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















